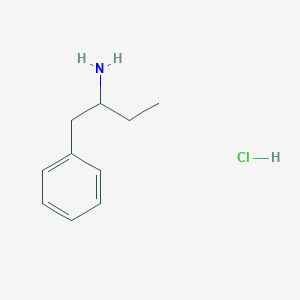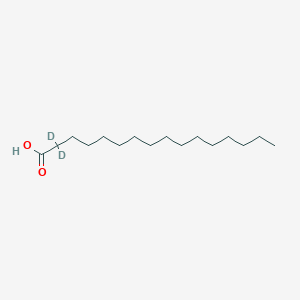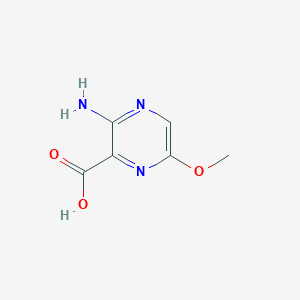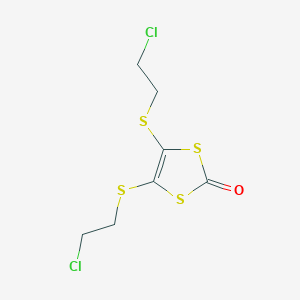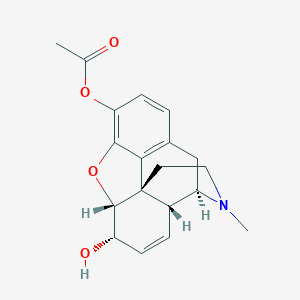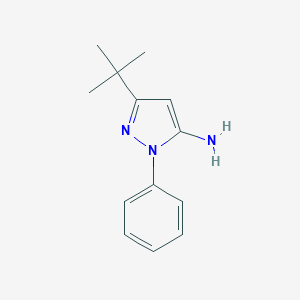
Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside, also known as MGRG, is a naturally occurring glycoside found in various plants such as the roots of Panax ginseng, the leaves of Camellia sinensis, and the fruits of Citrus unshiu. MGRG has attracted significant attention in recent years due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, anti-oxidant, and neuroprotective effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to suppress the activation of NF-κB signaling pathway, which is involved in the regulation of inflammation. Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has also been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells in vitro and in vivo. In addition, Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has been reported to exhibit anti-oxidant activity by scavenging free radicals and to protect against oxidative stress-induced damage. Furthermore, Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has been shown to exert neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mecanismo De Acción
The mechanism of action of Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside is not fully understood, but it is believed to involve multiple pathways. Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has been shown to inhibit the activation of NF-κB signaling pathway, which is involved in the regulation of inflammation. It has also been reported to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular homeostasis. Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has been shown to induce apoptosis in cancer cells by activating the caspase cascade and to inhibit the proliferation of cancer cells by inducing cell cycle arrest. Furthermore, Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has been shown to protect against oxidative stress-induced damage by increasing the expression of antioxidant enzymes.
Efectos Bioquímicos Y Fisiológicos
Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has been shown to exert various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and to suppress the activation of NF-κB signaling pathway, which is involved in the regulation of inflammation. Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has also been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells in vitro and in vivo. In addition, Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has been reported to exhibit anti-oxidant activity by scavenging free radicals and to protect against oxidative stress-induced damage. Furthermore, Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has been shown to exert neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It is also stable under normal laboratory conditions. However, Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its solubility in water is limited. Additionally, the purity of Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside can vary depending on the synthesis method used.
Direcciones Futuras
There are several future directions for the study of Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, particularly its interactions with specific signaling pathways and cellular targets. Additionally, further research is needed to optimize the synthesis method of Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside and to improve its solubility and bioavailability. Finally, the potential side effects of Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside need to be thoroughly investigated to ensure its safety for human use.
Conclusion
Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside is a naturally occurring glycoside with potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-cancer, anti-oxidant, and neuroprotective effects, and its mechanism of action involves multiple pathways. Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside has several advantages for lab experiments, but its solubility and cost are limitations. Future research directions include investigating its therapeutic potential, mechanism of action, synthesis optimization, and safety profile.
Métodos De Síntesis
The synthesis of Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside can be achieved through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the use of chemical reagents to create Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside, while enzymatic synthesis utilizes enzymes to catalyze the reaction. Microbial synthesis, on the other hand, involves the use of microorganisms to produce Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside. The most commonly used method for synthesizing Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside is chemical synthesis, which involves the reaction of methyl 2,3,4-tri-O-acetyl-α-L-rhamnopyranoside with β-galactopyranosyl bromide in the presence of a Lewis acid catalyst.
Propiedades
Número CAS |
128962-64-1 |
|---|---|
Nombre del producto |
Methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside |
Fórmula molecular |
C13H24O10 |
Peso molecular |
340.32 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O10/c1-4-6(15)8(17)10(19)12(21-4)23-11-9(18)7(16)5(3-14)22-13(11)20-2/h4-19H,3H2,1-2H3/t4-,5+,6-,7-,8+,9-,10+,11+,12+,13+/m0/s1 |
Clave InChI |
ZUPSABSQBFCIOU-RGEWLTSSSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC)CO)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC)CO)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC)CO)O)O)O)O)O |
Sinónimos |
Me-beta-RG methyl 2-O-beta-rhamnopyranosyl-beta-galactopyranoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




